Ferric chloride

Beschreibung

Eigenschaften

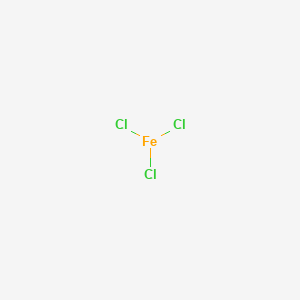

IUPAC Name |

trichloroiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTARNINKXHZNM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Fe](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Fe, FeCl3 | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | iron(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10025-77-1 (hexahydrate), 20074-52-6 (Parent) | |

| Record name | Ferric chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

162.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals., Dark solid (red by transmitted light, green by reflected light) that sometimes appears brownish-black; Highly hygroscopic and readily forms the hexahydrate; Soluble in water; [Merck Index] Greenish-black odorless solid; [CHRIS], BLACK-TO-BROWN HYGROSCOPIC CRYSTALS. | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

599 °F at 760 mmHg (Decomposes) (NTP, 1992), About 316 °C | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992), In cold water: 74.4 g/100 cc at 0 °C; in hot water: 535.7 g/100 cc at 100 °C; in acetone: 63 g/100 cc at 18 °C; very sol in alc, ether, methanol., Slightly sol in carbon disulfide, practically insol in ethyl acetate., Sol in glycerol, 430 g/kg solution at 0 °C; 480 g/kg solution at 20 °C; 743 g/kg solution at 40 °C, Readily soluble in liquids having donor properties, such as alcohols, ketones, ethers, nitriles, amines, and liquid sulfur dioxide, but only sparingly soluble in nonpolar solvents such as benzene and hexane., Solubility in water, g/100ml at 20 °C: 92 (reaction) | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.8 at 68 °F (anhydrous solid) (USCG, 1999) - Denser than water; will sink, 2.90 at 25 °C, Density of 1.82; very hygroscopic; readily soluble in water, alcohol, acetone, ether /Hexahydrate/, 2.9 g/cm³ | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 381 °F (NTP, 1992), VP: 1 mm Hg at 194.0 °C, VP: 1 Pa at 118 °C; 100 Pa at 190 °C; 100 kPa at 319 °C, Vapor pressure at 20 °C: negligible | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Hexagonal red by transmitted light, green by reflected light; sometimes appears brownish-black; dark leaflets or plates. | |

CAS No. |

7705-08-0 | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron chloride (FeCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7705-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FERRIC CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FERRIC CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iron trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

583 °F (NTP, 1992), [ACGIH] approximately 300 °C, 304 °C, Brownish-yellow or orange monoclinic crystals; usually slight odor of HCl; pH of 0.1 molar aqueous solution: 2.0; mp: about 37 °C. /Hexahydrate/, 37 °C | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FERRIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Preparation Techniques of Ferric Chloride

Industrial Production Processes for Ferric Chloride

Direct Chlorination of Iron Precursors

A principal industrial method for producing anhydrous ferric chloride is the direct chlorination of iron. nih.govwikipedia.org This process involves the reaction of dry chlorine gas with scrap iron at elevated temperatures, typically between 500 and 700 degrees Celsius. nih.govthechemco.comstellar-exports.com The reaction is exothermic and yields gaseous ferric chloride, which is then condensed and collected. An excess of chlorine is often used to ensure the complete conversion of any intermediate ferrous chloride (FeCl₂) to the desired ferric state. wikipedia.org

The chemical equation for this reaction is: 2 Fe + 3 Cl₂ → 2 FeCl₃ wikipedia.orgbyjus.com

Reaction of Ferric Oxide with Hydrochloric Acid

Ferric chloride solutions are also widely produced by reacting iron oxides, such as ferric oxide (Fe₂O₃) or iron ore like magnetite (Fe₃O₄), with hydrochloric acid (HCl). scribd.comgoogle.comquora.com This method is particularly common for generating aqueous solutions of ferric chloride. wikipedia.org

The reaction with ferric oxide proceeds as follows: Fe₂O₃ + 6 HCl → 2 FeCl₃ + 3 H₂O scribd.comgoogle.comquora.com

When using iron ores that contain a mixture of ferrous and ferric oxides, the reaction with hydrochloric acid produces a solution containing both ferrous and ferric chloride. kernsd.com The ferrous chloride can then be subsequently oxidized to ferric chloride using chlorine gas. kernsd.com The process is typically carried out in a reactor at temperatures between 80 and 90 degrees Celsius. scribd.com

Electrochemical Generation of Ferric Chloride Solutions

A more recent and environmentally conscious approach to ferric chloride production is through electrochemical processes. ekb.eg These methods offer a cleaner alternative to traditional chemical synthesis. ekb.eg One such process involves the anodic dissolution of iron in an electrolyte, such as a sodium chloride solution, to generate ferrous hydroxide. This intermediate is then dissolved in hydrochloric acid and oxidized to form a concentrated ferric chloride solution. ekb.egekb.eg

Key parameters in this process include the applied current density, electrolyte concentration, and pH, which are optimized to maximize the efficiency of ferric chloride generation. ekb.egekb.eg Research has shown that a 40% ferric chloride solution can be prepared using this method. ekb.eg Another electrochemical approach focuses on the electrolysis of a ferrous chloride solution, where iron is deposited at the cathode and chlorine gas evolves at the anode. rsc.orggoogle.com This chlorine can then be used to convert more ferrous chloride to ferric chloride.

Laboratory-Scale Preparation of Ferric Chloride

In a laboratory setting, the synthesis of ferric chloride can be tailored to produce either the anhydrous solid or an aqueous solution, often for use as a reagent in chemical reactions.

Anhydrous Ferric Chloride Synthesis

The preparation of anhydrous ferric chloride in the lab mirrors the industrial direct chlorination process, albeit on a much smaller scale. Passing dry chlorine gas over heated, finely divided iron powder is a common method. sciencemadness.org

Alternatively, anhydrous ferric chloride can be prepared from its hydrated form by reacting it with a strong dehydrating agent like thionyl chloride (SOCl₂) or trimethylsilyl (B98337) chloride ((CH₃)₃SiCl). wikipedia.org Attempting to dehydrate hydrated ferric chloride by simple heating is ineffective, as it leads to the formation of iron oxychloride and hydrogen chloride gas. wikipedia.org

The reactions with dehydrating agents are as follows: FeCl₃·6H₂O + 6 SOCl₂ → FeCl₃ + 6 SO₂ + 12 HCl wikipedia.org FeCl₃·6H₂O + 12 (CH₃)₃SiCl → FeCl₃ + 6 ((CH₃)₃Si)₂O + 12 HCl wikipedia.org

Aqueous Ferric Chloride Preparation

Aqueous solutions of ferric chloride are readily prepared in the laboratory. A straightforward method involves dissolving solid ferric chloride (either anhydrous or hydrated) in water. quora.com However, due to hydrolysis, these solutions can become acidic and may form precipitates of iron(III) hydroxide. To create a stable solution, a small amount of hydrochloric acid is often added to suppress this hydrolysis. quora.com

Another common laboratory preparation starts with iron metal. Reacting iron filings with hydrochloric acid initially produces ferrous chloride. instructables.com Fe + 2 HCl → FeCl₂ + H₂ wikipedia.org

The resulting ferrous chloride solution is then oxidized to ferric chloride. This oxidation can be achieved by bubbling chlorine gas through the solution or by adding an oxidizing agent like hydrogen peroxide. byjus.comsciencemadness.org 2FeCl₂ + Cl₂ → 2FeCl₃ byjus.com 4FeCl₂ + O₂ + 4HCl → 4FeCl₃ + 2H₂O byjus.com

Sustainable and Novel Preparation Routes

The industrial demand for ferric chloride, coupled with increasing environmental regulations and a drive towards a circular economy, has spurred research into sustainable and novel methods for its synthesis. These approaches focus on utilizing industrial waste streams as primary raw materials, thereby reducing landfill burdens, minimizing the consumption of virgin resources, and often lowering production costs.

Utilization of Iron-Steel Hot Rolled Scales

A significant by-product of the iron and steel industry is mill scale, which forms on the surface of steel during hot rolling processes. mdpi.com This scale is a mixture of iron oxides, primarily wüstite (FeO), magnetite (Fe3O4), and hematite (B75146) (Fe2O3), making it a rich source of iron for chemical synthesis. mdpi.comnanobioletters.com Hydrometallurgical processes, specifically acid leaching, have been developed to convert this waste material into valuable ferric chloride.

The core of this method involves leaching the iron from the mill scale using hydrochloric acid (HCl). nanobioletters.comdergipark.org.tr The efficiency of this iron extraction is dependent on several key parameters, including temperature, acid concentration, and leaching time. dergipark.org.tr Research has demonstrated that manipulating these conditions can significantly impact the yield and composition of the resulting iron chloride solution. For instance, one study achieved a 95% dissolution of iron from mill scale when leached with 20% HCl at 60°C for 120 minutes. nanobioletters.com Another investigation found that using a 6N HCl concentration at 60°C for 60 minutes resulted in a solution containing 47% Fe²⁺ and 38% Fe³⁺. dergipark.org.trdergipark.org.tr

The initial product of this leaching process is typically a solution rich in ferrous chloride (FeCl₂). To produce ferric chloride (FeCl₃), an oxidation step is required. This is commonly achieved by bubbling chlorine gas through the ferrous chloride solution, which oxidizes the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). pjsir.org Studies have shown that a 70% yield of crystalline ferric chloride can be obtained when the scale is dissolved in 12N hydrochloric acid at 60°C, followed by oxidation with dried chlorine gas. pjsir.org The resulting ferric chloride solution is often of sufficient quality to be used as a coagulant in wastewater treatment applications. dergipark.org.trnih.gov

Table 1: Leaching Conditions for Ferric Chloride Production from Mill Scale

| Acid (Leaching Agent) | Concentration | Temperature | Time | Reported Iron Extraction/Yield | Source |

|---|---|---|---|---|---|

| Hydrochloric Acid (HCl) | 20% | 60°C | 120 min | 95% dissolution | nanobioletters.com |

| Hydrochloric Acid (HCl) | 6N | 60°C | 60 min | 47% Fe²⁺ and 38% Fe³⁺ | dergipark.org.trdergipark.org.tr |

| Hydrochloric Acid (HCl) | 12N | 60°C | Not Specified | 70% yield of crystalline FeCl₃ (after oxidation) | pjsir.org |

| Hydrochloric Acid (HCl) | 20% | 30°C | 60 min | 85% extraction | nanobioletters.com |

Recycling from Waste Liquids Containing Metal Ions

Various industrial processes, such as metal pickling, etching in electronics manufacturing, and steel finishing, generate significant quantities of acidic waste liquids laden with dissolved metal ions. kankeiren.or.jptyextractor.com These waste streams, particularly spent pickle liquor and etching solutions, are increasingly being viewed as a viable secondary source for ferric chloride production. researchgate.netgoogle.com

One prominent source is the waste ferric chloride solution from the etching of electronic components like lead frames and copper foils. kankeiren.or.jp This liquid contains valuable metals such as copper and nickel dissolved in an iron chloride matrix. kankeiren.or.jp A patented technology facilitates the recovery of these metals by controlling the solution's oxygen reduction potential (ORP) and pH. kankeiren.or.jp By adding iron powder as a reducing agent, copper and nickel ions are selectively precipitated and recovered. kankeiren.or.jpgoogle.com The remaining ferrous chloride solution is then re-oxidized, often using chlorine gas, to regenerate ferric chloride, which can be sold back to etching solution manufacturers or used as a coagulant. kankeiren.or.jpgoogle.com

Spent pickle liquor from steel processing is another key resource. researchgate.net This waste contains high concentrations of iron chlorides and residual hydrochloric acid. tyextractor.com Methods have been developed to produce high-purity ferric chloride from this liquor. One such process involves adding scrap iron to adjust the iron content, followed by oxidation of the ferrous ions to ferric ions using chlorine gas. google.com Another innovative approach uses electrolysis to directly oxidize the Fe²⁺ in the waste pickle liquor to Fe³⁺. researchgate.net Research into this electrolytic method demonstrated that a 60% conversion of Fe²⁺ could be achieved with a voltage of 6V over 90 minutes, producing a ferric chloride solution suitable for use as a coagulant. researchgate.net Furthermore, solvent extraction techniques using centrifugal extractors have shown high efficiency, with reported ferric chloride extraction rates of over 98% from certain types of pickling wastewater. tyextractor.com

Table 2: Methods for Recycling Waste Liquids into Ferric Chloride

| Waste Liquid Source | Recycling Method | Key Process Steps | Reported Efficiency/Outcome | Source |

|---|---|---|---|---|

| Etching Waste Liquid (Cu, Ni ions) | Reduction & Oxidation | Addition of iron powder to precipitate Cu/Ni, followed by chlorination of the remaining solution. | Recovers valuable metals and regenerates FeCl₃ for reuse. | kankeiren.or.jp |

| Pickle Liquor | Electrolysis | Electrolytic cell oxidizes Fe²⁺ to Fe³⁺. | 60% conversion of Fe²⁺ at 6V for 90 minutes. | researchgate.net |

| Pickling Wastewater | Solvent Extraction | Use of CWL-M centrifugal extractor for extraction, washing, and stripping. | >98% extraction rate of ferric chloride. | tyextractor.com |

| Pickle Liquor | Chemical Oxidation | Addition of scrap iron, followed by oxidation with chlorine gas. | Produces liquid ferric chloride meeting GB/T1621-2008 standard. | google.com |

Catalytic Applications of Ferric Chloride in Organic Synthesis

Ferric Chloride as a Lewis Acid Catalyst

A Lewis acid is defined as a chemical species that can accept a pair of electrons. echemi.com Ferric chloride functions as an effective Lewis acid because the iron atom, in its +3 oxidation state (Fe³⁺), possesses vacant d-orbitals. echemi.comyoutube.com This electron deficiency allows it to readily accept electron pairs from other molecules, or Lewis bases. scispectrum.inalliancechemical.com This property is the cornerstone of its catalytic activity in numerous organic reactions. scispectrum.inalliancechemical.com

The primary mechanism by which ferric chloride catalyzes reactions is through the activation of substrates. By accepting a pair of electrons, FeCl₃ can polarize a bond, making a particular atom more electrophilic and thus more susceptible to nucleophilic attack.

A key aspect of its catalytic action involves its interaction with reactants to form a more potent electrophile. For instance, in reactions involving alkyl or acyl halides, ferric chloride coordinates with the halogen atom, withdrawing electron density and facilitating the cleavage of the carbon-halogen bond. This process generates a carbocation or a highly polarized complex that can then react with an aromatic ring. study.comiitk.ac.inmasterorganicchemistry.com

A more complex activation mechanism involves the in situ disproportionation of FeCl₃. Upon coordination with a Lewis basic substrate, such as an imine, ferric chloride can disproportionate to form an ion-paired complex, [FeCl₂]⁺[FeCl₄]⁻. acs.orgnih.govorganic-chemistry.org The cationic species, [FeCl₂]⁺, is a significantly stronger Lewis acid than the parent FeCl₃, leading to enhanced reactivity and high turnover frequency in certain reactions, such as the aza-Diels–Alder reaction. acs.orgnih.govorganic-chemistry.org This disproportionation creates a highly reactive catalytic species from a simple and readily available precursor. acs.orgnih.gov

Electrophilic Aromatic Substitution Reactions

Ferric chloride is a classic and widely used catalyst for electrophilic aromatic substitution (EAS) reactions. scispectrum.inucwv.edu In these reactions, an atom or group of atoms on an aromatic ring, typically hydrogen, is replaced by an electrophile. FeCl₃'s role is to generate a sufficiently reactive electrophile that can overcome the stability of the aromatic system. jove.com

The Friedel-Crafts reactions are fundamental C-C bond-forming processes in organic synthesis, and ferric chloride is a well-established catalyst for both alkylation and acylation. scispectrum.instudy.comiitk.ac.inmasterorganicchemistry.com

Friedel-Crafts Alkylation: In this reaction, an alkyl group is added to an aromatic ring. Ferric chloride catalyzes the reaction by reacting with an alkyl halide to form a carbocation (or a carbocation-like complex), which then acts as the electrophile and is attacked by the aromatic ring. study.commasterorganicchemistry.com

Friedel-Crafts Acylation: This reaction involves the addition of an acyl group to an aromatic ring using an acyl halide or anhydride. iitk.ac.inmasterorganicchemistry.com The mechanism is similar to alkylation, where FeCl₃ coordinates to the halogen of the acyl halide, leading to the formation of a highly electrophilic acylium ion. uci.edu Acylation is generally preferred over alkylation in synthetic applications as the resulting acylium ion is resonance-stabilized and does not undergo the rearrangements that can plague alkylations. uci.edu

While aluminum chloride (AlCl₃) is often the benchmark catalyst for Friedel-Crafts reactions, ferric chloride serves as an effective alternative, avoiding some of the handling and work-up difficulties associated with AlCl₃, albeit sometimes with slightly lower yields. proquest.com

| Aromatic Compound | Acylating Agent | Catalyst | Yield (%) |

|---|---|---|---|

| Anisole | Propionyl chloride | FeCl₃ | 65-80 |

| Anisole | Acetyl chloride | FeCl₃ | ~10-15% lower than AlCl₃ |

| Toluene | Acetyl chloride | FeCl₃ | ~10-15% lower than AlCl₃ |

| p-Xylene | Acetyl chloride | FeCl₃ | ~10-15% lower than AlCl₃ |

| Biphenyl | Acetyl chloride | FeCl₃ | ~10-15% lower than AlCl₃ |

This table summarizes the yields obtained in Friedel-Crafts acylation reactions using ferric chloride as a catalyst for various aromatic substrates. The yields for acetyl chloride reactions are presented relative to those typically achieved with aluminum chloride under identical conditions. proquest.com

Ferric chloride is an effective catalyst for the direct chlorination of aromatic compounds, such as benzene, using chlorine gas (Cl₂). scispectrum.injove.commasterorganicchemistry.com Benzene itself is not reactive enough to engage with molecular chlorine. FeCl₃ facilitates the reaction by polarizing the Cl-Cl bond. jove.commasterorganicchemistry.com The Lewis acidic iron center coordinates to one of the chlorine atoms, inducing a partial positive charge on the other chlorine atom, making it a much stronger electrophile (Cl⁺). uci.edu The aromatic ring then attacks this activated chlorine species, leading to the formation of chlorobenzene, with the catalyst being regenerated in the process. jove.comuci.edu The amount of catalyst used can influence the product distribution, particularly the ratio of monochlorinated to dichlorinated products. orgchemres.org

| Catalyst Amount (mol %) | Chlorobenzene (%) | Dichlorobenzenes (%) | Unreacted Benzene (%) |

|---|---|---|---|

| 0.13 | 49.94 | - | - |

| 0.19 | - | - | - |

| 0.25 | 51.69 | - | - |

| 0.37 | 48.49 | - | - |

This table shows the composition of the product mixture from the chlorination of benzene using different molar percentages of iron trichloride catalyst. Note: Dichlorobenzene and unreacted benzene were also present but specific percentages were not detailed for all entries in the source. orgchemres.org

Ferric chloride also catalyzes electrophilic aromatic substitution reactions using thionyl chloride (SOCl₂) as the electrophilic partner. ucwv.eduresearchgate.nettandfonline.com In the reaction with chlorobenzene, for example, FeCl₃ catalysis leads to the formation of diaryl sulfoxides and, notably, diaryl sulfides. ucwv.eduresearchgate.net The formation of the sulfide product involves a reduction (auto-redox) at the sulfur center. Research has shown that ferric chloride is significantly more effective at promoting this reduction compared to aluminum chloride under similar conditions. ucwv.eduresearchgate.net This enhanced reactivity is attributed to a potential dπ → pπ* back-bonding interaction between the Fe(III) center and the O=S group, which facilitates the reduction process. researchgate.nettandfonline.com

| Catalyst | Temperature (°C) | Diaryl Sulfoxide Yield (%) | Diaryl Sulfide Yield (%) |

|---|---|---|---|

| FeCl₃ | 80 | 0 | 100 (mixture of isomers) |

| AlCl₃ | 80 | Major Product | 6 |

This table compares the product distribution for the reaction of chlorobenzene with thionyl chloride when catalyzed by either ferric chloride or aluminum chloride at 80°C, demonstrating FeCl₃'s superior ability to facilitate the formation of the reduced diaryl sulfide product. ucwv.edu

Carbon-Carbon Bond Formation Reactions

Beyond the classic Friedel-Crafts reactions, ferric chloride is a catalyst for a variety of other transformations that result in the formation of carbon-carbon bonds. researchgate.netresearchgate.net Its utility has been demonstrated in reactions such as the C3-selective Friedel-Crafts alkylation of indoles with various alcohols and in the construction of isocoumarin rings via the coupling of 2-alkynyl benzamides with alkyl vinyl ketones. researchgate.net

Mechanistically, these reactions often proceed via the iron-mediated generation of a cationic carbon center, which then triggers a subsequent cyclization or addition reaction to form the new C-C bond. researchgate.net The use of an inexpensive and abundant metal catalyst like ferric chloride for these transformations represents an attractive strategy in modern organic synthesis for building molecular complexity. researchgate.netresearchgate.net

Acetal-Ene Reactions

The acetal-ene reaction is a valuable method for the synthesis of homoallylic ethers, which are important intermediates in organic synthesis. Ferric chloride has been demonstrated to be a highly efficient catalyst for this reaction, particularly involving 1,1-disubstituted alkenes. acs.org This catalytic system offers a practical and more environmentally benign alternative to other catalysts like tin(II) chloride and lithium perchlorate, which can be toxic or hazardous. acs.org

Studies have shown that ferric chloride provides high yields of the desired products under mild reaction conditions. acs.org A screening of various Lewis acid catalysts revealed that FeCl₃ was superior, achieving yields as high as 98%. acs.org The reaction can be effectively carried out by dissolving ferric chloride (0.05 equivalents) in anhydrous dichloromethane, followed by the successive addition of the alkene (1 equivalent) and the acetal (1 equivalent). The mixture is then stirred overnight at room temperature. wikipedia.org Even the hydrated form of ferric chloride can catalyze the reaction, although with somewhat reduced yields. acs.org The scope of the reaction is broad, with various acetals reacting successfully with different ene components to furnish the coupling products in good to excellent yields. acs.org

| Catalyst (20 mol%) | Yield (%) |

|---|---|

| FeCl₃ | 98 |

| FeCl₃·6H₂O | 79 |

| SnCl₂ | 81 |

| Sc(OTf)₃ | 62 |

| Yb(OTf)₃ | 70 |

| Y(OTf)₃ | 55 |

Addition of Activated Methylene to Styrene Derivatives

Ferric chloride also catalyzes the addition of activated methylene compounds to styrene derivatives, a reaction of significant utility in forming new carbon-carbon bonds. Specifically, an intramolecular FeCl₃-catalyzed Michael addition of a styrene moiety onto an α,β-unsaturated ketone has been developed for the synthesis of highly substituted indene derivatives. nih.gov This methodology highlights the ability of FeCl₃ to facilitate reactions even with relatively poor nucleophiles like styrenes. nih.gov The reaction proceeds under mild conditions and has been successfully applied to the total synthesis of natural products, such as (±)-jungianol. nih.gov

While the direct intermolecular addition of simple activated methylene compounds to styrenes catalyzed by ferric chloride is less documented in comparison to other catalysts like gold and silver, the principle of Lewis acid activation by FeCl₃ is fundamental. acs.orgorganic-chemistry.org The Lewis acidic nature of ferric chloride allows it to activate the styrene derivative, making it more susceptible to nucleophilic attack by the enol form of the activated methylene compound.

Polymerization Reactions

Ferric chloride is a widely employed initiator and catalyst in various polymerization reactions, particularly in the synthesis of conducting polymers. nih.govacs.orgnih.gov Its effectiveness stems from its ability to act as an oxidizing agent, initiating the polymerization process through the formation of radical cations from the monomer units. nih.gov

Initiation and Catalysis of Polymerization

Ferric chloride has been utilized as a photoinitiator in the polymerization of vinyl monomers such as acrylonitrile in dimethylformamide solution. kisti.re.krthieme.de In these systems, ferric chloride can form complexes with the solvent, and upon photo-excitation, it can initiate the polymerization. thieme.de It also acts as a radical scavenger and a terminating agent, reacting with the growing polymer radicals. kisti.re.kr

In the context of conducting polymers, such as polypyrrole, ferric chloride serves as an oxidant to initiate polymerization. acs.orgnih.gov The typical molar ratio of monomer to oxidant (FeCl₃) used is around 1:2.4. acs.orguni-regensburg.de The polymerization is often carried out at low temperatures, for instance, 5°C, to control the reaction rate and polymer properties. acs.orguni-regensburg.de The mechanism involves the oxidation of the monomer to a radical cation, which then couples with other radical cations or neutral monomers to propagate the polymer chain. nih.gov

Ferric chloride's utility extends to the crosslinking of polymers like epoxidized natural rubber (ENR). nih.gov A small amount of FeCl₃ can effectively cure ENR through a direct interaction with the epoxy groups, leading to a ring-opening "internal polymerization" that results in a highly dense network structure. nih.gov

Polymerization of 3-Alkylthiophenes

One of the most significant applications of ferric chloride in polymerization is the oxidative coupling of 3-alkylthiophenes to produce high molecular weight poly(3-alkylthiophenes) (P3ATs). nih.govfigshare.com These polymers are of great interest due to their electrical and optical properties. nih.gov The direct oxidation with FeCl₃ is a simple and advantageous route, often yielding polymers with higher molecular weights compared to other methods. nih.gov

The polymerization mechanism is believed to proceed through a radical mechanism. nih.gov Research indicates that for the polymerization to be effective, the ferric chloride must be present in a solid state within the reaction mixture. nih.gov The reaction is typically conducted by mixing the monomer and ferric chloride in a solvent like chloroform at room temperature. nih.gov The regiochemistry of the resulting polymer, which is crucial for its electronic properties, can be influenced by the polymerization conditions. Lower temperatures and lower initial monomer concentrations have been found to increase the head-to-tail (HT) content of the polymer chains. For instance, at -45°C and a monomer concentration of 0.02 mol L⁻¹, an HT content of 88% can be achieved.

| Temperature (°C) | Monomer Conversion (%) | Cross-linked Gel Formation (%) |

|---|---|---|

| 6 | 45 | 0 |

| 23 | 88 | 33 |

Oxidative Transformations

Ferric chloride is a potent oxidizing agent and catalyst for various oxidative transformations in organic synthesis. Its ability to facilitate electron transfer makes it suitable for reactions such as the oxidation of naphthols.

Oxidation of Naphthols to Naphthoquinones

The oxidative coupling of 2-naphthol using ferric chloride is a well-established reaction that leads to the formation of 1,1'-bi-2-naphthol (BINOL), a valuable chiral ligand in asymmetric synthesis. This reaction is a redox process where 2-naphthol is oxidized. The mechanism involves the formation of a naphthoxy radical after the loss of a hydrogen atom from the hydroxyl group. These radicals then couple to form the C-C bond, leading to the dimerized product. Ferric chloride acts as a Lewis acid catalyst, interacting with the hydroxyl group to facilitate the removal of the hydrogen atom and stabilize the resulting radical.

Furthermore, ferric chloride is an effective oxidizing agent for the conversion of 1,2-aminonaphthol to 1,2-naphthoquinone. It is considered superior to other oxidizing agents like chromic acid because it does not readily attack the quinone product at low temperatures, even when used in excess. The reaction is typically carried out by adding an acidic solution of ferric chloride to the aminonaphthol hydrochloride, which results in the immediate precipitation of the yellow 1,2-naphthoquinone.

| Compound Name |

|---|

| 1,1'-bi-2-naphthol (BINOL) |

| 1,1-Dimethoxy-3-phenylpropane |

| 1,2-Aminonaphthol |

| 1,2-Naphthoquinone |

| 2-Naphthol |

| 3-Alkylthiophene |

| Acrylonitrile |

| Chloroform |

| Dimethylformamide |

| Epoxidized natural rubber (ENR) |

| Ferric chloride |

| Lithium perchlorate |

| Methylene-cyclohexane |

| Poly(3-alkylthiophene) (P3AT) |

| Polypyrrole |

| Styrene |

| Tin(II) chloride |

Oxidation of Iron Powder to Ferrous Chloride

Ferric chloride serves as an oxidizing agent in a comproportionation reaction with iron powder to produce ferrous chloride (FeCl₂). This reaction is a straightforward method for the synthesis of ferrous chloride, where iron in the +3 oxidation state oxidizes elemental iron (0 oxidation state) to the +2 state.

The balanced chemical equation for this reaction is:

2 FeCl₃ + Fe → 3 FeCl₂ wikipedia.org

In this process, the ferric chloride solution is brought into contact with iron powder, leading to the formation of a solution of ferrous chloride. This method is a traditional route for synthesizing anhydrous ferrous chloride and is valued for its simplicity and high atom economy. The reaction effectively utilizes the oxidizing power of the ferric ion to convert elemental iron into a useful salt.

Reactions in Carbohydrate Chemistry

Ferric chloride has proven to be a valuable catalyst in carbohydrate chemistry, particularly in glycosylation reactions, offering a less toxic and more economical alternative to traditional promoters.

Glycosylation is a critical process for synthesizing complex carbohydrates. Ferric chloride has been successfully employed as a catalyst in various glycosylation reactions, including the Ferrier glycosylation and reactions involving peracylated sugars. scielo.brthieme-connect.com As a Lewis acid, FeCl₃ activates glycosyl donors, facilitating the formation of glycosidic bonds. scielo.br

Key features of FeCl₃-catalyzed glycosylation include:

Low Catalyst Loading: Often, only catalytic amounts (e.g., 10 mol%) are required for the reaction to proceed efficiently. scielo.br

Mild Reaction Conditions: These reactions can typically be carried out at room temperature. scielo.br

High Selectivity: The use of ferric chloride can lead to high anomeric selectivity, yielding a single isomer as the primary product. scielo.br

Good Yields: The corresponding glycosides are often obtained in moderate to good yields. scielo.br

For instance, in the reaction of peracetylated sugars with allyl or alkynyl alcohols, ferric chloride demonstrates greater selectivity compared to classic methods. scielo.br It has also been used effectively in the Ferrier transposition of glycals to produce 2,3-unsaturated glycosides. thieme-connect.com The choice of solvent can be critical, with dipolar aprotic solvents like acetonitrile often providing the best results, leading to short reaction times and clean product formation. thieme-connect.com

Historically, the activation of glycosyl chlorides required stoichiometric amounts of harsh and often toxic promoters, such as silver(I) or mercury(II) salts. nih.govrsc.orgnih.gov More recent organocatalytic methods, while less toxic, can be slow and require high temperatures. nih.govrsc.orgnih.gov Ferric chloride has emerged as a simple, inexpensive, and effective catalyst for the activation of these important glycosyl donors. nih.govrsc.orgnih.gov

Research has shown that catalytic amounts of FeCl₃ (typically 20 mol%) can effectively activate both electron-rich (benzylated) and electron-deficient (benzoylated) glycosyl chlorides for glycosidation reactions. nih.govrsc.orgnih.gov The reaction proceeds by the coordination of the Lewis acidic ferric chloride to the anomeric chlorine atom, facilitating its departure and the formation of an oxocarbenium ion intermediate, which then reacts with a glycosyl acceptor.

Table 1: Ferric Chloride-Catalyzed Glycosylation of Donor 1 with Various Acceptors

| Entry | Acceptor | Time (h) | Yield (%) |

| 1 | 2 | 2 | 67 |

| 2 | 4 | 2 | 73 |

| 3 | 6 | 2 | 75 |

| 4 | 8 | 2 | 71 |

This table presents data on the glycosidation of a benzylated glucosyl chloride donor (1) with different secondary acceptors, catalyzed by 20 mol% FeCl₃.

This method provides a significant improvement over previous techniques, offering a balance of reasonable reaction times and yields under relatively benign conditions. nih.gov

Catalysis in Polymer Degradation and Recycling

Ferric chloride also plays a crucial role in the chemical recycling and modification of polymers, providing catalytic pathways for depolymerization and carbonization.

Poly(lactic acid) (PLA) is a biodegradable polyester that has gained significant attention as a sustainable alternative to petroleum-based plastics. Chemical recycling of PLA waste is an important end-of-life option, and ferric chloride has been identified as an efficient and reusable catalyst for its methanolysis to produce methyl lactate (B86563), a valuable chemical feedstock. researchgate.netsemanticscholar.org

The process involves the depolymerization of PLA in the presence of methanol and a catalytic amount of FeCl₃. Studies have optimized the reaction conditions to achieve high conversion of PLA and yield of methyl lactate. researchgate.net

Table 2: Optimized Conditions for FeCl₃-Catalyzed Methanolysis of PLA

| Parameter | Optimal Value |

| Molar Ratio (Methanol:PLA) | 5:1 |

| Molar Ratio (FeCl₃:PLA) | 0.01:1 |

| Temperature | 130 °C |

| Time | 4.0 h |

| Result | Value |

| PLA Conversion | 96.0% |

| Methyl Lactate Yield | 87.2% |

Data from a study on the optimization of PLA methanolysis using ferric chloride as a catalyst. researchgate.net

Kinetic studies have shown that the methanolysis of PLA catalyzed by FeCl₃ follows first-order kinetics with a relatively low activation energy of 32.41 kJ/mol. researchgate.net Furthermore, the ferric chloride catalyst can be recovered and reused for multiple cycles without a significant loss in activity, making the process economically and environmentally attractive. researchgate.net

Ferric chloride is utilized as a catalyst in the thermal stabilization and carbonization of polymers, particularly for producing carbon fibers from precursors like polyacrylonitrile (PAN) copolymers. researchgate.net The incorporation of ferric ions into the polymer structure facilitates key chemical reactions during thermal treatment, leading to a more stable material with a higher carbon yield. researchgate.net

During the stabilization phase, which is a critical step prior to high-temperature carbonization, FeCl₃ acts as a Lewis acid, forming coordination bonds with the nitrogen atoms of the nitrile groups in PAN. researchgate.net This coordination catalyzes and accelerates essential reactions such as:

Dehydrogenation

Cyclization

Oxidation

These catalyzed reactions result in the formation of a stable, ladder-like polymer structure that is more resistant to thermal decomposition and yields more carbon upon subsequent carbonization. researchgate.net The use of FeCl₃ as a catalyst can also improve the graphitization degree of the final carbon material. mdpi.com In the context of hydrothermal carbonization, FeCl₃ has been shown to slightly increase the degree of carbonization of biomass. nih.govacs.org

Environmental Chemistry and Wastewater Treatment Applications

Coagulation and Flocculation Mechanisms

The primary function of ferric chloride in wastewater treatment is to act as a coagulant, initiating the processes of coagulation and flocculation. These processes are fundamental to separating suspended particles from the water.

Wastewater typically contains colloidal particles, such as clay, organic matter, and microorganisms, which are stabilized by negative surface charges. These like charges cause the particles to repel each other, preventing them from settling. waterandwastewater.comwcs-group.co.ukmrwa.com Ferric chloride, when introduced into wastewater, dissociates to release the ferric ion (Fe³⁺). waterandwastewater.comecency.com This highly positive trivalent ion neutralizes the negative charges on the surfaces of the colloidal particles. waterandwastewater.comgetchemready.comhpipro.com This destabilization of the particles is the critical first step in the coagulation process, allowing them to overcome the repulsive forces and begin to aggregate. getchemready.comhpipro.com

Following charge neutralization, the destabilized particles start to clump together into small aggregates known as microflocs. getchemready.com This initial aggregation is further enhanced by the hydrolysis of ferric chloride, which forms insoluble ferric hydroxide [Fe(OH)₃] precipitates. racoman.com These precipitates act as a sweep-floc mechanism, enmeshing and adsorbing the destabilized colloidal particles. racoman.com

The subsequent process, flocculation, involves gentle and prolonged mixing of the water. This promotes collisions between the microflocs, causing them to bind together and form larger, more substantial agglomerates called flocs. waterandwastewater.commrwa.comgetchemready.com These flocs are significantly larger and heavier than the original colloidal particles. waterandwastewater.com Their increased density facilitates their removal from the water through sedimentation, where they settle to the bottom of the treatment basin, or through filtration. waterandwastewater.comgetchemready.com

Temperature is a critical parameter that influences the efficiency of the coagulation process with ferric chloride. It affects the rate of the hydrolysis reaction of the metal ions. dergipark.org.trdergipark.org.trui.ac.id An increase in temperature generally accelerates the reaction rate. dergipark.org.trui.ac.id

Research has shown a direct correlation between temperature and floc size. In a study investigating temperatures between 5℃ and 45℃, it was observed that as the temperature increased from 5℃ to 40℃, the resulting floc size became larger. dergipark.org.trdergipark.org.tr However, a further increase in temperature to 45℃ resulted in a decrease in floc size. dergipark.org.trdergipark.org.tr Similarly, turbidity removal was found to be more effective within the 5℃ to 40℃ range. dergipark.org.trdergipark.org.tr Another study indicated that ferric chloride's performance, in terms of sludge dewaterability, was largely unaffected by temperature variations between 16°C and 26°C, unlike other coagulants such as alum. ui.ac.id

| Temperature (°C) | Effect on Floc Size | Turbidity Removal | Reference |

| 5 - 40 | Increases with temperature | Effective | dergipark.org.trdergipark.org.tr |

| 45 | Decreases | Less effective | dergipark.org.trdergipark.org.tr |

| 16 - 26 | Stable performance | Not specified | ui.ac.id |

Removal of Specific Contaminants

Ferric chloride is not only effective in removing general suspended solids but is also specifically employed to target and remove certain dissolved and particulate contaminants, including phosphorus and heavy metals.

Phosphorus is a significant nutrient pollutant in wastewater that can lead to eutrophication in receiving water bodies. racoman.comtradeenviro.com.au Ferric chloride is highly effective in removing phosphorus through a process of chemical precipitation. racoman.comyuncangchemical.comomexenvironmental.com When added to wastewater, ferric chloride reacts with soluble phosphate to form insoluble ferric phosphate (FePO₄). tridentenergyintl.com

The stoichiometry of this reaction suggests that one mole of Fe³⁺ is required to precipitate one mole of phosphate. However, in practice, higher molar ratios are often necessary due to competing hydrolysis reactions that also consume the ferric ions. The optimal pH for phosphorus removal using ferric salts is typically in the range of 6.5 to 7.5. pca.state.mn.us Studies have demonstrated that with the addition of ferric chloride, orthophosphate removals of over 97% can be achieved.

| Parameter | Condition | Result | Reference |

| Contaminant | Phosphorus (orthophosphate) | >97% removal | |

| pH Range | 6.5 - 7.5 | Optimal for precipitation | pca.state.mn.us |

| Molar Ratio (Fe:P) | >1:1 | Often required for effective removal |

Ferric chloride is also utilized for the removal of various heavy metals from industrial wastewater. waterandwastewater.comyuncangchemical.compatoczka.net The removal mechanism involves co-precipitation, where the heavy metal ions are adsorbed onto the surface of the ferric hydroxide flocs and are subsequently removed from the solution as the flocs settle. patoczka.net

Ferric chloride has proven effective in removing a range of heavy metals to very low concentrations. For instance, in treating wastewater from a metal picking facility, ferric chloride was able to remove chromium and nickel to the 0.01 mg/L range. patoczka.net In another application, it was the only method capable of effectively removing cadmium and copper from a complex wastewater matrix. patoczka.net A study on chemically enhanced primary treatment (CEPT) found that using ferric chloride and an anionic polymer significantly enhanced the removal efficiencies of chromium, copper, zinc, nickel, and lead compared to traditional primary treatment. csus.edu

| Heavy Metal | Initial Challenge | Treatment | Result | Reference |

| Chromium (Cr) & Nickel (Ni) | Not achievable by lime precipitation or ion exchange | Polishing with ferric chloride | Removal to 0.01 mg/L range | patoczka.net |

| Cadmium (Cd) & Copper (Cu) | Failure of other methods (oil separation, lime precipitation, ultrafiltration) | Co-precipitation with ferric chloride | Effective removal | patoczka.net |

| Lead (Pb) | Inconsistent removal with other chemical precipitation methods | Co-precipitation with ferric chloride | Consistently met treatment objectives | patoczka.net |

| Cr, Cu, Zn, Ni, Pb | Standard primary treatment | CEPT with ferric chloride and anionic polymer | Removal efficiencies enhanced by over 200% for Cr, Cu, Zn, Ni and 475% for Pb | csus.edu |

Algae Removal

Ferric chloride is a widely utilized coagulant for the removal of algae from water bodies, a critical step in managing and mitigating eutrophication. nih.gov Its effectiveness stems from its ability to neutralize the negative surface charge of algal cells, which leads to their aggregation into larger, settleable flocs. nih.gov This process, known as flocculation, facilitates the separation of algae from the water column through sedimentation. nih.gov

The mechanism of algae removal by ferric chloride involves two primary principles: charge neutralization and sweep flocculation. At lower concentrations of ferric chloride, the primary mechanism is the neutralization of the electrostatic charges on the algae surfaces by the positively charged iron species, allowing the cells to clump together. nih.gov At higher concentrations, the formation of ferric hydroxide precipitates becomes the dominant mechanism. These precipitates enmesh the algal cells in a process called sweep flocculation, leading to the formation of larger and more rapidly settling flocs. nih.gov

Research has identified critical conditions for the effective flocculation of freshwater algae using ferric chloride, with removal efficiencies exceeding 90% being achievable when optimal parameters are met. nih.gov The efficiency of the process is influenced by factors such as the concentration of ferric chloride, the concentration of algae, and the pH of the water. nih.gov

The use of ferric chloride for algae removal is considered a cost-effective and widely available method that induces rapid flocculation, thereby enhancing harvesting efficiency. nih.gov Its high solubility and applicability across a range of pH conditions and algal species make it a versatile option in water treatment. nih.gov By removing excess algae, ferric chloride helps to prevent the depletion of oxygen in water bodies, which is detrimental to fish and other aquatic life. biochartoday.com

Table 1: Factors Influencing Ferric Chloride-Induced Algae Flocculation

| Factor | Description | Impact on Efficiency |

| Ferric Chloride Dose | The concentration of ferric chloride added to the water. | A minimum concentration is required to overcome electrostatic stabilization. Efficiency increases with dose up to an optimal point. |

| Algae Concentration | The density of algal cells in the water. | At low algae concentrations, the required ferric chloride dose increases linearly. At high concentrations, the required dose becomes independent of algae concentration. nih.gov |

| pH | The acidity or alkalinity of the water. | pH affects the surface charge of both the algae and the ferric hydroxide precipitates, influencing the effectiveness of coagulation and flocculation. |

Organic Pollutant Degradation

Ferric chloride plays a significant role in the removal of organic pollutants from wastewater through coagulation and flocculation processes. racoman.com It is effective in removing a wide range of organic matter by forming flocs that bind with these pollutants, making them larger and easier to separate from the water. racoman.com

A study on the treatment of drainage wastewater demonstrated the effectiveness of ferric chloride in combination with a cationic polyelectrolyte for the removal of organic pollutants. The application of 50 ppm of ferric chloride with 2 ppm of a cationic polyelectrolyte resulted in significant removal efficiencies for total chemical oxygen demand (TCOD) and filtered chemical oxygen demand (FCOD) at a pH of 7.7. tridentenergyintl.com

The use of ferric chloride as a coagulant can enhance the biodegradability of wastewater, which is beneficial for subsequent biological treatment stages. tridentenergyintl.com It can precipitate not only organic matter but also other substances like heavy metals and sulfur compounds, and it can adsorb impurities such as oils and polymers that are difficult to degrade. racoman.com

Table 2: Removal Efficiency of Organic Pollutants using Ferric Chloride

| Pollutant | Treatment | Removal Efficiency (%) | Reference |

| Total Chemical Oxygen Demand (TCOD) | 50 ppm FeCl₃ + 2 ppm Cationic Polyelectrolyte | 99% | tridentenergyintl.com |

| Filtered Chemical Oxygen Demand (FCOD) | 50 ppm FeCl₃ + 2 ppm Cationic Polyelectrolyte | 99.29% | tridentenergyintl.com |

| Chemical Oxygen Demand (COD) | FeCl₃ with lime | 94.2% | researchgate.net |

| Chemical Oxygen Demand (COD) | FeCl₃ with polyacrylamide | 70% | researchgate.net |

Advanced Treatment Processes

Integration with Nanomaterials

The integration of nanomaterials with ferric chloride is an emerging area of research aimed at enhancing the efficiency of wastewater treatment processes. waterandwastewater.com Nanomaterials can be incorporated to improve the performance of ferric chloride in coagulation and flocculation, potentially leading to a reduction in the required dosage and the amount of sludge generated. waterandwastewater.com

One approach involves the preparation of zero-valent iron nanoparticles using ferric chloride. google.com These nanoparticles exhibit high mobility in soil and groundwater, a large specific surface area, and a high reaction rate, making them effective for the in-situ degradation of various pollutants. google.com The process involves the chemical reduction of an iron chloride hexahydrate solution to form stable nano-iron particles. google.com

Another application is the use of ferric chloride as an auxiliary agent in the synthesis of silver nanodisks. researchgate.net These nanomaterials have shown considerable activity in the reduction of organic pollutants like 4-nitrophenol. researchgate.net The interaction between ferric and ferrous ions plays a crucial role in the formation and morphology of these nanostructures. researchgate.net

Furthermore, the combination of ferric chloride with magnetite nanoparticles has been shown to significantly increase the removal rates of turbidity, COD, BOD, total suspended solids (TSS), phosphate, total nitrogen (TN), and sulfide from wastewater. researchgate.net

Advanced Oxidation Processes (e.g., Fenton Chemistry)

Ferric chloride can be integrated with advanced oxidation processes (AOPs), such as Fenton chemistry, to enhance the degradation of recalcitrant organic compounds in wastewater. waterandwastewater.com The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. watercareservices.orgepa.gov

While the classic Fenton reaction uses ferrous ions, ferric ions (Fe³⁺) from ferric chloride can participate in Fenton-like reactions, although the initial reaction rate is slower. The Fe³⁺ is first reduced to Fe²⁺, which then catalyzes the decomposition of H₂O₂. The Fenton process is recognized for its high efficiency in mineralizing organic pollutants into less harmful substances like carbon dioxide and water. juniperpublishers.com

The effectiveness of the Fenton process is dependent on several key parameters, including the concentrations of the Fenton reagents, the initial concentration of organic pollutants, and the pH of the wastewater, with acidic conditions generally being optimal. watercareservices.orgjuniperpublishers.com Studies have shown that a pretreatment step using ferric chloride coagulation followed by a Fenton process can achieve high removal efficiencies for chemical oxygen demand (COD) in industrial wastewater. For instance, in dairy wastewater treatment, a combination of coagulation with ferric chloride and lime, followed by Fenton's reaction, resulted in a significant reduction in COD. researchgate.net

Hybrid Treatment Systems

Hybrid treatment systems that combine ferric chloride with other treatment technologies are being developed to achieve higher pollutant removal efficiencies and greater economic viability. waterandwastewater.com These systems leverage the strengths of different processes to address a wider range of contaminants.

An example of a hybrid system is the combination of ferric chloride with biological treatment processes. waterandwastewater.com In this configuration, ferric chloride is used as a coagulant in the primary or tertiary stages to remove suspended solids and phosphorus, which can alleviate the load on the subsequent biological treatment units and improve their performance. youtube.com

Another innovative hybrid approach involves the use of a biochar/ferric chloride (BC-FeCl₃) hybrid material. biochartoday.com This novel coagulant combines the porous structure and functional groups of biochar with the coagulation properties of ferric chloride. biochartoday.com This hybrid material has demonstrated effective removal of both turbidity and dissolved pollutants like humic acid. biochartoday.com A significant advantage of this system is the potential for sludge valorization, where the produced sludge can be recovered and reused for further adsorption of pollutants. biochartoday.com

Sludge Management and Utilization

The use of ferric chloride in wastewater treatment inevitably leads to the generation of ferric hydroxide sludge, which requires proper management and disposal. waterandwastewater.com Sludge management is a critical aspect of wastewater treatment, as it can be both challenging and costly. waterandwastewater.com

Ferric chloride is also used as a sludge conditioning agent to improve its dewatering properties. tridentenergyintl.comyuncangchemical.com By promoting the formation of larger and denser flocs, it facilitates the release of water from the sludge, resulting in a reduced sludge volume. yuncangchemical.com This improved dewatering performance makes the handling and disposal of the sludge more cost-effective. yuncangchemical.com Research has shown that ferric chloride can significantly reduce sludge volume and moisture content. nih.gov

Table 3: Effect of Chemical Conditioners on Sludge Dewatering

| Chemical Conditioner | Sludge Volume Reduction (%) | Optimal Concentration (mg/L) | Optimal pH | Time to Filtration (s) | Sludge Moisture Content Reduction (%) |

| Ferric Chloride (FeCl₃) | 41 | 550 | 9 | 45 | 6.2 |

| Aluminum Sulfate (Al₂(SO₄)₃) | 17 | 1100 | 7.5 | 135 | 3.3 |

| Calcium Oxide (CaO) | 33 | 292 | 10 | 190 | 2.4 |

Source: Adapted from research on sludge conditioning in a wastewater treatment plant. nih.gov

Sustainable practices for sludge management are being explored, including the utilization of ferric hydroxide sludge. waterandwastewater.com Research is ongoing into the potential for using this sludge as a raw material in construction or agriculture, which would provide a more environmentally friendly disposal route. waterandwastewater.com Additionally, the innovative use of sludge from a biochar/ferric chloride hybrid system for further pollutant adsorption presents a promising avenue for sludge valorization. biochartoday.com

Reduction of Sludge Volume

Ferric chloride is a key chemical compound used in wastewater treatment for sludge conditioning and dewatering. Its primary function in this context is to improve the physical properties of sludge, which enhances the efficiency of water removal during the dewatering process. This ultimately leads to a significant reduction in the total volume of sludge that requires disposal, thereby lowering operational costs. tridentenergyintl.com The mechanisms by which ferric chloride improves sludge dewatering include the disruption of the sludge's colloidal structure, compression of the double electrical layer surrounding sludge particles, and the formation of a stable network structure that facilitates water release. houjan.com.tw